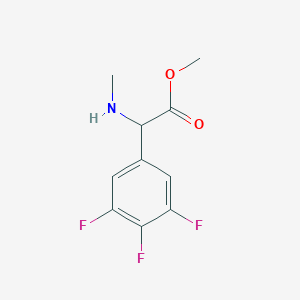

Methyl 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetate

Description

Overview of Fluorinated Amino Acids in Research

Fluorinated amino acids (FAAs) represent a transformative class of compounds in organic synthesis, medicinal chemistry, and protein engineering. These molecules leverage the unique chemical and physical properties of fluorine, including its high electronegativity, small atomic radius, and capacity to form strong carbon-fluorine bonds. Unlike their hydrogen-containing counterparts, FAAs exhibit enhanced metabolic stability, altered protein-ligand interactions, and improved pharmacokinetic profiles.

FAAs are broadly categorized into fluorinated α-amino acids (e.g., 4-fluoro-L-threonine), β-amino acids, and cyclic variants. Their synthesis often involves challenging fluorination strategies, such as nucleophilic aromatic substitution, electrophilic fluorination, or enzymatic incorporation. Applications span drug design, where fluorinated motifs optimize target binding; protein engineering, where fluorine enhances stability or introduces NMR-active probes; and materials science, where fluorinated polymers exhibit superior thermal resistance.

A key challenge in FAA research is achieving selective fluorination without compromising stereochemical integrity. Recent advances include transition-metal-catalyzed dicarbofunctionalization and biocatalytic approaches using fluorinases, though the latter remain limited to specific substrates.

| Property | Hydrogenated Analog | Fluorinated Analog |

|---|---|---|

| Metabolic Stability | Moderate | High |

| Lipophilicity | Low | High |

| NMR Activity | None | 19F signal |

| Protein Solubility | Variable | Enhanced |

Table 1: Comparative properties of hydrogenated vs. fluorinated amino acids

Historical Development of Trifluorophenyl-containing Compounds

The synthesis of trifluorophenyl-containing compounds has evolved through decades of methodological innovation. Early efforts focused on nucleophilic aromatic substitution (NAS) to install fluorine atoms onto aromatic rings. For instance, bis(2,4,5-trifluorophenyl)methanone was synthesized via Grignard reactions of 2,4,5-trifluorobenzaldehyde with brominated trifluorobenzene derivatives, followed by oxidation. This approach laid the groundwork for accessing fluorinated benzophenones, xanthones, and acridones—key intermediates in fluorophore development.

Biocatalytic retrosynthesis emerged as a sustainable alternative. For example, six chemo-enzymatic routes were developed for fluorinated D-phenylalanine derivatives, leveraging reductive amination, transamination, and deracemization. These methods reduced environmental impact while achieving enantiomeric excess (>99%).

Trifluorophenyl groups found early applications in pharmaceuticals (e.g., sitagliptin, an antidiabetic drug) and catalysts. Schreiner’s thiourea, featuring 3,5-bis(trifluoromethyl)phenyl moieties, revolutionized hydrogen-bonding organocatalysis by stabilizing oxyanions in transition states.

Significance of Methyl 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetate in Scientific Research

This compound is a fluorinated α-amino acid precursor with multifaceted applications. Its structure combines a trifluorophenyl group (enhancing lipophilicity and electron-withdrawing effects) with a methylamino side chain, enabling versatile reactivity in peptide synthesis and drug design.

Synthetic Utility

The compound serves as a building block for fluorinated peptides. Its trifluorophenyl moiety mimics aromatic side chains (e.g., phenylalanine) while introducing steric and electronic effects. For instance, fluorinated analogs of sitagliptin are synthesized via reductive amination or Grignard reactions, leveraging the compound’s methyl ester and amino functionalities.

Biological Relevance

Fluorinated amino acids like this compound improve drug-target binding via increased hydrophobic interactions. The trifluorophenyl group’s electron-withdrawing nature may modulate receptor affinity, as seen in fluorinated benzophenones with enhanced photostability.

Analytical Applications The presence of fluorine enables 19F-NMR tracking, allowing real-time monitoring of peptide dynamics without isotopic labeling. This feature is critical for studying protein folding and ligand interactions in complex systems.

Properties

IUPAC Name |

methyl 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c1-14-9(10(15)16-2)5-3-6(11)8(13)7(12)4-5/h3-4,9,14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEOQOJFJNWHXQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1=CC(=C(C(=C1)F)F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetate typically involves the esterification of 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetic acid with methanol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid as a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound might involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nitrating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Research indicates that methyl 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetate exhibits significant biological properties, making it a candidate for therapeutic applications:

- Neurotransmitter Interaction : Preliminary studies suggest that this compound may modulate activity at certain neurotransmitter receptors, indicating potential use in treating neurological disorders .

- Enzyme Inhibition : The compound may act as a competitive inhibitor against specific enzymes involved in metabolic pathways, which is essential for drug development targeting metabolic diseases.

Anticancer Research

This compound has been investigated for its anticancer properties. Similar compounds have shown significant growth inhibition against various cancer cell lines. For instance:

| Compound | Cell Line | Percent Growth Inhibition |

|---|---|---|

| Compound A | SNB-19 | 86.61% |

| Compound B | OVCAR-8 | 85.26% |

| Compound C | NCI-H40 | 75.99% |

These findings suggest that modifications to the structure can enhance anticancer activity .

Antimicrobial Activity

The structural components of this compound also imply potential antimicrobial properties. Studies have indicated that derivatives of this compound exhibit significant activity against various bacterial strains:

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| Compound D | Staphylococcus aureus | Moderate |

| Compound E | Escherichia coli | High |

This antimicrobial efficacy positions the compound as a promising candidate for developing new antibiotics .

Case Studies and Research Findings

Several studies have focused on the interaction mechanisms of this compound with biological targets:

- Mechanism of Action : The compound's action may involve non-covalent interactions such as hydrogen bonding and hydrophobic effects with target proteins. Understanding these interactions is crucial for optimizing its pharmacological profile .

- Pharmacokinetics : The presence of functional groups enhances solubility and permeability, suggesting good bioavailability which is vital for therapeutic effectiveness .

Mechanism of Action

The mechanism of action of Methyl 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetate would depend on its specific application. In biological systems, it might interact with enzymes or receptors, influencing biochemical pathways. The trifluorophenyl group can enhance the compound’s binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituents, fluorine patterns, and functional groups. Key parameters include molecular weight, substituent effects, and synthetic yields.

Fluorophenyl and Trifluorophenyl Derivatives

Key Observations :

- Methoxy groups (e.g., 182l) improve solubility but may reduce metabolic stability compared to fluorine substituents . Benzylthio groups (e.g., 182w) introduce sulfur-based reactivity, enabling disulfide bond formation or nucleophilic substitutions .

- Fluorine Patterns :

Methylamino and Amino-Acetate Derivatives

Key Observations :

- Salt Forms : Hydrochloride salts (e.g., ) enhance stability and crystallinity, facilitating purification and storage .

- Chiral Centers : Compounds like the (2R)-configured derivative () highlight the importance of stereochemistry in biological activity and synthetic routes .

Functional Group Variations

Key Observations :

- Trifluoromethyl vs.

- Nitro Groups : Nitro-substituted analogs () may serve as precursors for amine derivatives via reduction .

Biological Activity

Methyl 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetate is an organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.

This compound belongs to the class of esters and is characterized by a trifluorophenyl group. The synthesis typically involves the esterification of 2-(methylamino)-2-(3,4,5-trifluorophenyl)acetic acid with methanol, often catalyzed by acids like sulfuric acid under reflux conditions .

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C10H10F3N O2

- CAS Number: 1310095-75-0

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The trifluorophenyl group enhances lipophilicity and binding affinity towards certain receptors or enzymes. This interaction can influence biochemical pathways and potentially disrupt cellular processes.

Biological Activity

Research indicates that compounds with similar structures exhibit significant antiproliferative activities against various cancer cell lines. For instance, studies have shown that derivatives containing the methylamino group can enhance activity against MCF-7 breast cancer cells .

Antiproliferative Effects

A comparative analysis of compounds reveals that those with the N-methylamino substituent show improved antiproliferative activity. The following table summarizes key findings regarding the IC50 values of related compounds against different cancer cell lines:

| Compound | Cell Line | IC50 (nM) | Activity Description |

|---|---|---|---|

| Methyl 2-(methylamino)-2-phenylacetate | MCF-7 | 28 | More potent than its amino counterparts |

| This compound | MCF-7 | <38 | Significant antiproliferative activity |

| 2-N-methylamino thiazole derivative (3e) | Various | 1.7 - 38 | Induces apoptosis via caspase activation |

The compound's mechanism of action appears to involve binding to the colchicine site of tubulin polymerization, disrupting microtubule dynamics and inducing apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of methylated derivatives similar to this compound:

- Antitumor Activity : A study demonstrated that compounds with N-methylamino groups exhibited enhanced binding to tubulin compared to their non-methylated counterparts. This binding led to significant disruption of microtubule dynamics and increased apoptosis in cancer cells .

- Comparative Analysis : Research comparing derivatives highlighted that the presence of the trifluorophenyl group significantly altered biological activity. For example, compounds with this substituent showed increased lipophilicity and stability, which are advantageous for therapeutic applications .

Q & A

Methodological Question

- Reagent Selection : Use methylamine hydrochloride in DMF with DIPEA as a base to minimize side reactions.

- Temperature Control : Maintain ≤0°C during amine addition to prevent over-alkylation.

- Monitoring : Track reaction progress via TLC (Rf ≈ 0.3 in ethyl acetate/hexane 1:1) .

What challenges arise in scaling up synthesis while maintaining stereochemical integrity?

Advanced Research Question

- Racemization Risk : Use low-temperature conditions (-20°C) during esterification to preserve chirality.

- Solvent Choice : Replace methanol with tert-butanol to reduce nucleophilic attack on the ester group.

- Process Analytics : Implement inline FTIR to monitor reaction intermediates in real-time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.